molecular formula C7H16BrNO B1458923 1-(4-Piperidinyl)ethanol hydrobromide CAS No. 1609395-69-8

1-(4-Piperidinyl)ethanol hydrobromide

Cat. No.: B1458923
CAS No.: 1609395-69-8
M. Wt: 210.11 g/mol
InChI Key: YPGMBZIFWXDLQL-UHFFFAOYSA-N
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Description

1-(4-Piperidinyl)ethanol hydrobromide is a chemical compound with the molecular formula C7H16BrNO . It can be used in the synthesis of a highly potent and selective IP (PGI (2) receptor) agonist .


Synthesis Analysis

The synthesis of piperidine derivatives, such as this compound, is a significant area of research in medicinal chemistry . Piperidines are key synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound has been studied . The InChI code for this compound is 1S/C7H15NO.BrH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H .


Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 210.11 .

Scientific Research Applications

Synthesis of Highly Functionalized Piperidines

One of the primary applications involves the synthesis of highly functionalized piperidines, which are crucial for pharmaceuticals and organic materials. A study demonstrated the use of tetrabutylammonium tribromide (TBATB) as an efficient catalyst for the one-pot synthesis of highly substituted piperidines. This approach is noted for its atom economy, good yields, environmental friendliness, and mild reaction conditions (Khan, Lal, & Musawwer Khan, 2010).

Oxidation and Cyclization Reactions

Another research application is in oxidation and cyclization reactions to create complex molecular structures. For instance, derivatives of 2-(2-methyl-1-piperidinyl)ethanol underwent regioselective dehydrogenation and cyclization, yielding diastereomeric mixtures of oxazolidines. These processes are crucial for understanding chemical reactions and synthesizing new compounds (Möhrle & Berkenkemper, 2007).

Catalysis and Selective Reactions

Research has also explored the role of specific compounds in catalysis and selective reactions. For example, the hydroaminomethylation of 1-octene and piperidine using a pyrrole-substituted phosphine ligand demonstrated high activities and selectivities. Such studies offer insights into improving industrial chemical processes (Hamers et al., 2009).

Structural and Spectroscopic Analysis

The cooperative hydrogen bond between piperidine-ethanol and other molecules has been studied for its molecular structures and spectroscopic properties. These analyses, using techniques like X-ray diffraction and NMR spectroscopy, help in understanding the molecular interactions at play in complex systems (Dega-Szafran et al., 2019).

Pharmaceutical Applications

In the pharmaceutical sector, research on 1-(4-Piperidinyl)ethanol hydrobromide derivatives has focused on understanding their interactions with biological systems. For example, the in vitro and in vivo trans-esterification of specific compounds to determine the effects of ethanol on pharmacokinetics showcases the importance of these studies in drug development (Chen et al., 2004).

Safety and Hazards

The safety data sheet for 1-(4-Piperidinyl)ethanol hydrobromide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always handle with appropriate safety measures.

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

1-(4-Piperidinyl)ethanol hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound can bind to GABA receptors, influencing neurotransmission and potentially exhibiting anxiolytic effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of neurotransmitter receptors, affecting synaptic transmission and plasticity . In non-neuronal cells, it may alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme, leading to increased acetylcholine levels . Additionally, this compound can modulate the activity of GABA receptors, enhancing inhibitory neurotransmission . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, potentially altering its biochemical properties and effects . Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, although these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anxiolytic or neuroprotective properties . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For example, it may bind to plasma proteins, influencing its bioavailability and distribution in the body . Additionally, the compound’s lipophilicity can affect its ability to cross cell membranes and accumulate in specific tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-piperidin-4-ylethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.BrH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGMBZIFWXDLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Piperidinyl)ethanol hydrobromide
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